cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol
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Overview
Description
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol: is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and virology. This compound is an analog of purine, a fundamental component of nucleic acids, which plays a crucial role in the structure and function of DNA and RNA.
Preparation Methods
The synthesis of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and controlled temperatures to ensure the correct stereochemistry and yield. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining purity and efficiency .
Chemical Reactions Analysis
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents and conditions for these reactions include solvents like ethanol or methanol, and catalysts such as palladium on carbon. .
Scientific Research Applications
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: It has potential antiviral properties and is being investigated for its efficacy against various viral infections.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit viral replication by interfering with the synthesis of viral RNA or DNA. The compound may also interact with specific pathways involved in viral replication, thereby preventing the virus from multiplying .
Comparison with Similar Compounds
cis-4-(6-Amino-9H-purin-9-yl)-D-prolinol can be compared with other purine analogs, such as:
Acyclovir: Used as an antiviral drug, particularly against herpes viruses.
Ganciclovir: Another antiviral agent used to treat cytomegalovirus infections.
Ribavirin: A broad-spectrum antiviral medication. The uniqueness of this compound lies in its specific structure, which may confer distinct antiviral properties and mechanisms of action compared to these similar compounds .
Properties
CAS No. |
135042-28-3 |
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Molecular Formula |
C10H14N6O |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
[(2R,4R)-4-(6-aminopurin-9-yl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C10H14N6O/c11-9-8-10(14-4-13-9)16(5-15-8)7-1-6(3-17)12-2-7/h4-7,12,17H,1-3H2,(H2,11,13,14)/t6-,7-/m1/s1 |
InChI Key |
LIMGOFPYHUEMJW-RNFRBKRXSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)N2C=NC3=C(N=CN=C32)N |
Canonical SMILES |
C1C(CNC1CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
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